9-(3-Bromophenyl)anthracene
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Overview
Description
9-(3-Bromophenyl)anthracene is an organic compound that belongs to the family of anthracene derivatives. Anthracene is a polycyclic aromatic hydrocarbon consisting of three fused benzene rings. The addition of a bromophenyl group at the 9-position of the anthracene core enhances its chemical properties, making it a valuable compound in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-(3-Bromophenyl)anthracene typically involves the bromination of anthracene at the 9-position. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent. The reaction is initiated by light or other radical initiators, leading to the formation of 9-bromoanthracene. This intermediate can then undergo further reactions to introduce the 3-bromophenyl group .
Industrial Production Methods: Industrial production of this compound often employs large-scale bromination processes using NBS or other brominating agents. The reaction conditions are optimized to ensure high yields and purity of the final product. The process may involve multiple purification steps, including recrystallization and chromatography, to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: 9-(3-Bromophenyl)anthracene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The anthracene core can undergo oxidation to form anthraquinone derivatives, while reduction reactions can lead to the formation of dihydroanthracene derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Sonogashira coupling reactions to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands in the presence of bases like potassium carbonate.
Major Products Formed:
- Substituted anthracene derivatives with various functional groups.
- Anthraquinone derivatives through oxidation.
- Dihydroanthracene derivatives through reduction .
Scientific Research Applications
9-(3-Bromophenyl)anthracene has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Mechanism of Action
The mechanism of action of 9-(3-Bromophenyl)anthracene is primarily related to its ability to interact with various molecular targets through its aromatic and bromophenyl groups. These interactions can lead to changes in the electronic properties of the compound, making it useful in optoelectronic applications. Additionally, its ability to undergo photophysical processes, such as fluorescence and phosphorescence, makes it valuable in imaging and sensing applications .
Comparison with Similar Compounds
- 9-(4-Phenyl)anthracene
- 9-(4-Phenylethynyl)anthracene
- 9,10-Bis(phenylethynyl)anthracene
Comparison: 9-(3-Bromophenyl)anthracene is unique due to the presence of the bromine atom, which enhances its reactivity and allows for further functionalization. Compared to other anthracene derivatives, it exhibits distinct photophysical properties, making it particularly useful in optoelectronic applications .
Properties
Molecular Formula |
C20H13Br |
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Molecular Weight |
333.2 g/mol |
IUPAC Name |
9-(3-bromophenyl)anthracene |
InChI |
InChI=1S/C20H13Br/c21-17-9-5-8-16(13-17)20-18-10-3-1-6-14(18)12-15-7-2-4-11-19(15)20/h1-13H |
InChI Key |
LBQBWZSTUKESHM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=CC=C4)Br |
Origin of Product |
United States |
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